Amyloid beta-protein (17-40) ammonium is a fragment of the amyloid beta-protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This peptide is derived from the larger amyloid precursor protein and is involved in the formation of amyloid plaques, which are characteristic of Alzheimer's disease. The specific sequence of the peptide, which consists of 24 amino acids, is crucial for its biochemical properties and interactions within biological systems. Understanding this compound is essential for developing therapeutic strategies against neurodegenerative diseases.
Amyloid beta-protein is produced through the proteolytic cleavage of amyloid precursor protein by secretases. The resulting peptides, primarily amyloid beta-protein (1-40) and (1-42), can undergo further processing to yield shorter fragments such as amyloid beta-protein (17-40). This specific fragment has been studied for its aggregation properties and its role in neurotoxicity associated with Alzheimer's disease .
Amyloid beta-protein (17-40) ammonium is classified as a peptide and falls under the category of amyloidogenic proteins. It is characterized by its propensity to aggregate and form fibrillar structures, which are implicated in neurodegenerative processes. The classification can also extend to its biochemical properties, where it is categorized based on its sequence and structural characteristics .
The synthesis of amyloid beta-protein (17-40) ammonium can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a solid support, allowing for the formation of peptide bonds while minimizing side reactions.
Amyloid beta-protein (17-40) ammonium has a specific sequence that influences its folding and aggregation behavior. The structure often includes regions that can form β-sheets, contributing to its amyloidogenic nature.
The molecular weight of amyloid beta-protein (17-40) is approximately 2455 Da. Structural studies using nuclear magnetic resonance spectroscopy have indicated that certain residues within this fragment play pivotal roles in stabilizing its conformation and promoting aggregation .
Amyloid beta-protein (17-40) can undergo various chemical reactions, primarily related to its aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and concentration.
The mechanism by which amyloid beta-protein (17-40) exerts its effects involves several steps:
Research indicates that specific interactions between amino acid side chains facilitate these processes, particularly involving hydrophobic interactions and hydrogen bonding .
Amyloid beta-protein (17-40) ammonium has several applications in scientific research:
Amyloid β-Protein (17-40) (Aβ(17-40)) is a proteolytic fragment of full-length amyloid-β peptides (e.g., Aβ(1-40/42)), generated through enzymatic processing by metalloproteases such as neprilysin (NEP) or matrix metalloproteinases (MMPs) [9]. Unlike full-length Aβ(1-42), which dominates parenchymal plaques in Alzheimer’s disease (AD), Aβ(17-40) is enriched in cerebrovascular deposits characteristic of cerebral amyloid angiopathy (CAA) [4] [6]. This N-terminally truncated variant lacks the first 16 amino acids, resulting in altered biophysical properties:
In CAA, Aβ(17-40) compromises vascular integrity by displacing smooth muscle cells and disrupting endothelial tight junctions, leading to microhemorrhages and impaired blood-brain barrier (BBB) function [4] [6]. Concurrently, in AD, it co-localizes with parenchymal plaques, where it synergizes with full-length Aβ(1-42) to exacerbate neuroinflammation and neuronal dysfunction [10].
Table 1: Key Properties of Aβ(17-40) Versus Full-Length Aβ Isoforms
Property | Aβ(17-40) | Aβ(1-40) | Aβ(1-42) |
---|---|---|---|
Primary Deposition Site | Cerebrovascular (CAA) | Vascular/Parenchymal | Parenchymal (AD) |
Aggregation Rate | High | Moderate | Very High |
Clearance Efficiency | Low (NEP-resistant) | Moderate | Low (IDE-sensitive) |
Dominant Structure | β-sheet oligomers | Soluble monomers | Fibrillar plaques |
Aβ(17-40) potently disrupts synaptic plasticity, particularly in the hippocampus, where it impairs long-term potentiation (LTP)—a cellular correlate of learning and memory. Mechanistic studies reveal:
Receptor-Mediated Toxicity
Direct Synaptic Damage
Table 2: Mechanisms of Aβ(17-40)-Induced Synaptic Dysfunction
Mechanism | Effect on Synaptic Plasticity | Key Evidence |
---|---|---|
mGluR5 Hyperactivation | Enhanced LTD; LTP inhibition | Blocked by antagonists (SIB1757) [3] |
NMDAR Internalization | Reduced spine density; weakened LTP | Prevented by CPP (NMDAR antagonist) [3] |
ROS Generation | Mitochondrial failure; ATP depletion | Reversed by antioxidants [7] |
The deposition fate of Aβ fragments—parenchymal plaques versus vascular CAA—is determined by isoform biochemistry, clearance efficiency, and local microenvironment:
Biochemical Determinants
Clearance Pathways
Clinical-Pathological Correlations
Table 3: Factors Influencing Aβ(17-40) Deposition in AD vs. CAA
Factor | Parenchymal Deposition (AD) | Vascular Deposition (CAA) |
---|---|---|
Key Aβ Isoforms | Aβ(1-42) > Aβ(1-40) | Aβ(17-40) ≈ Aβ(1-40) > Aβ(1-42) |
Critical Clearance Pathway | Blood-brain barrier transport | Perivascular drainage/IPAD |
Genetic Risk | APOEε4 (moderate) | APOEε4 (strong) |
Histological Partners | Tau tangles; complement proteins | SAP; collagen IV; smooth muscle debris |
Concluding Remarks
Amyloid β-Protein (17-40) is a pivotal driver of cerebrovascular and parenchymal pathology in AD and CAA. Its unique biochemical properties—including accelerated aggregation, resistance to degradation, and vascular tropism—underlie its pathogenicity. Future therapeutic strategies targeting isoform-specific Aβ clearance or synaptoprotection may benefit from prioritizing this understudied fragment.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2